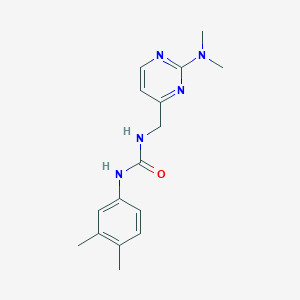

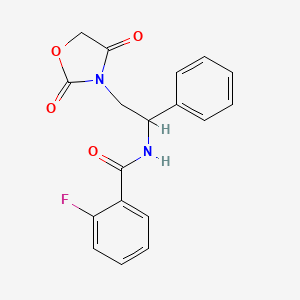

![molecular formula C18H19N3S B3017958 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 124998-67-0](/img/structure/B3017958.png)

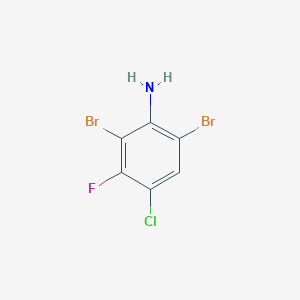

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their broad spectrum of biological activity. These derivatives are of particular interest due to their low toxicity and potential for various biological applications, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents into the triazole ring. For instance, the synthesis of the basic nucleus of 4-(amino)-5-phenyl-1,4H-1,2,4-triazole-3-thiol can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Further chemical transformations can lead to a variety of derivatives with different substituents, such as the tert-butyl group, which can be introduced through reactions with tert-butyl isothiocyanate . The synthesis of specific derivatives, such as those containing the tert-butyl-phenyl group, involves the use of ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry. For example, the structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, which revealed the presence of intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π...π contacts .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including Mannich reactions, which involve the reaction of a compound with formaldehyde and different amines . They can also react with thionyl chloride to yield chloromethyl derivatives, which can further react with thiols to give sulfides or with hydrazine hydrate and other reagents to afford triazolo-, oxadiazolo-, and triazinotriazoles . Additionally, the reduction of certain derivatives can lead to the formation of different triazole compounds with varying substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are typically characterized by their melting points, solubility in organic solvents, and stability. These compounds are generally crystalline substances that are insoluble in water . The physical properties can be determined using methods such as melting point determination and chromatographic techniques like TLC . The chemical properties can be studied through reactions with various reagents, as mentioned in the chemical reactions analysis .

Mechanism of Action

Target of Action

The primary target of 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol (TBTT) is the surface of mild steel . The compound acts as a corrosion inhibitor, forming a protective film on the steel surface .

Mode of Action

TBTT interacts with the steel surface through its nitrogen, sulfur groups, multiple bonds, and aromatic rings . This interaction results in the formation of a protective film that inhibits corrosion . The compound is effective as a mixed type inhibitor against acid corrosion of mild steel .

Biochemical Pathways

It’s known that the compound’s inhibitory action involves the adsorption of the molecule onto the steel surface . This adsorption follows the Langmuir adsorption isotherm model , indicating a strong interaction between the inhibitor molecules and the steel surface.

Result of Action

The primary result of TBTT’s action is the significant reduction of corrosion on mild steel surfaces . The compound forms an effective protective film on the steel surface, with an inhibition efficiency of up to 97.9% reported in experiments .

Action Environment

The action of TBTT is influenced by environmental factors such as temperature and concentration of the compound . The compound acts more effectively at higher concentrations and lower temperatures . Furthermore, the presence of an acidic environment (0.5 M HCl) was used in the studies, indicating that the compound’s efficacy may be influenced by pH .

properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEYPXVUKBYMES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

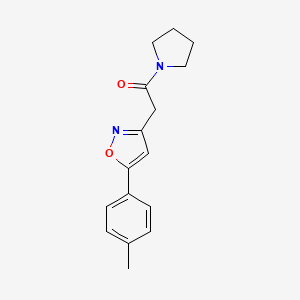

![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)

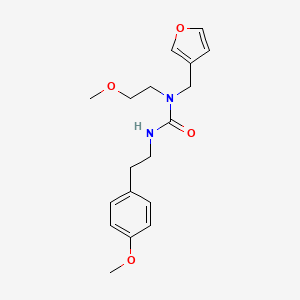

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide](/img/structure/B3017887.png)

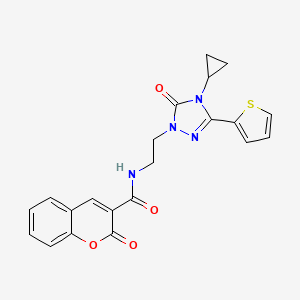

![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)